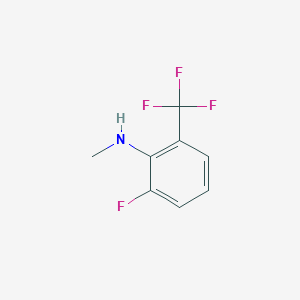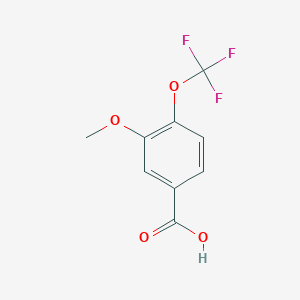
3-Chloro-5-(trifluoromethoxy)anisole
Overview
Description
3-Chloro-5-(trifluoromethoxy)anisole is a chemical compound with the molecular formula C8H6ClF3O2 . It’s a compound that has been used in various research and development applications .
Synthesis Analysis
The synthesis of trifluoromethoxy compounds like this compound is a significant challenge due to the instability of trifluoromethoxide anion and the limited number of available trifluoromethoxylation reagents . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3 . The molecular weight of the compound is 226.58 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.58 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Electron-Withdrawing Properties
The trifluoromethoxy group, related to 3-Chloro-5-(trifluoromethoxy)anisole, is recognized for its strong electron-withdrawing capabilities. Research has shown that this group, due to its electron-withdrawing nature, can significantly influence the reactivity of compounds. For instance, it has been found superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at ortho positions. This property is attributed to the trifluoromethoxy group's long-range effect, which can lower the basicity of arylmetal compounds even when located in remote positions on the aromatic ring (Castagnetti & Schlosser, 2002).
Reactivity in Organoplatinum Complexes
The reactivity of anisole, a compound related to this compound, with organoplatinum(II) complexes provides insights into C-H bond activation processes. Anisole's reaction with electrophilic methylplatinum(II) complexes in specific solvents yields methane and various anisyl derivatives. This study underlines the selectivity of C-H bond activation in the presence of different catalysts and solvent systems, highlighting the nuanced roles that substituents like trifluoromethoxy can play in such reactions (Bonnington et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds bearing the trifluoromethoxy group, akin to this compound, are crucial for understanding their properties and potential applications. Studies have developed methods for introducing trifluoromethoxy groups into various compounds, significantly expanding the utility of such moieties in scientific research. Characterization techniques such as mass spectrometry, IR, and NMR spectroscopy are employed to elucidate the structure and properties of these compounds, paving the way for their application in various fields (Qian et al., 1994).
Catalytic Applications
The introduction of trifluoromethoxy groups into organic molecules, such as those related to this compound, has garnered attention for their potential in catalysis. The strongly electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group have made it a target for incorporation into new drugs and agrochemicals. Innovative catalytic processes, such as the asymmetric silver-catalysed bromotrifluoromethoxylation of alkenes, demonstrate the utility of trifluoromethoxy-containing reagents in synthesizing complex molecules under mild conditions, showcasing the group's versatility and potential in synthetic chemistry (Guo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-methoxy-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOVXWUYKWPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















